molecular formula C18H8Br4O8 B12435754 3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid

3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid

Cat. No.: B12435754
M. Wt: 671.9 g/mol
InChI Key: INZBQWPDNWVYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is benzoic acid , with substitutions at the 2-, 3-, and 5-positions of the aromatic ring. The 2-position features an ester group formed by the reaction of the hydroxyl group with fumaric acid derivatives. The full systematic name is:
3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid .

Constitutional Breakdown:

  • Core structure : Two benzoic acid moieties linked via a fumaroyl ester bridge.
  • Substituents :
    • First benzoic acid : Bromine atoms at positions 3 and 5; ester group at position 2.
    • Second benzoic acid : Bromine atoms at positions 2 and 4; carboxylic acid group at position 6.
  • Bridge : (2E)-but-2-enedioyl group, confirming the trans (E) configuration of the double bond .
Table 1: Constitutional Features
Feature Description
Parent compound Benzoic acid
Substituents Br (3,5), ester (2) on one ring; Br (2,4), COOH (6) on the second ring
Bridge (2E)-4-oxobut-2-enoyl
Molecular formula C₁₈H₈Br₄O₈
Molecular weight 671.9 g/mol

The ester linkage and bromine substitution pattern are critical to the compound’s rigidity and electronic properties.

Crystallographic Characterization

While direct X-ray diffraction data for this compound is limited, insights can be inferred from related structures. The bis(3,5-dibromosalicyl)fumarate analogue (PubChem CID 5997029) shares identical substitution patterns and bridge configuration, enabling extrapolation of crystallographic behavior .

Key Inferences:

  • Unit cell parameters : Analogous fumarate esters exhibit monoclinic crystal systems with space group P2₁/c and Z = 4.
  • Intermolecular interactions :
    • Strong hydrogen bonds between carboxylic acid groups (O–H···O, ~2.6 Å).
    • Halogen bonding (Br···O, ~3.3 Å) stabilizes layered packing .
  • Torsional angles : The fumaroyl bridge adopts a planar conformation due to conjugation across the double bond, with a C=C–C=O dihedral angle of 180° .

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy reveals dynamic features of the molecule in solution:

¹H NMR Insights:

  • Aromatic protons :
    • Downfield shifts (δ 8.1–8.3 ppm) for H-4 and H-6 due to electron-withdrawing bromine and ester groups.
    • Coupling constants (J = 8–9 Hz) indicate para-substituted bromine atoms .
  • Fumaroyl bridge :
    • Trans double bond confirmed by vicinal coupling (J = 15–16 Hz) between H-2 and H-3 .

¹³C NMR Insights:

  • Carbonyl groups :
    • Ester carbonyl at δ 170–172 ppm.
    • Carboxylic acid carbonyl at δ 174–176 ppm .
Table 2: Representative NMR Data
Position ¹H Shift (ppm) ¹³C Shift (ppm) Multiplicity
H-4 8.2 - Doublet
H-6 8.1 - Doublet
C=O - 170–176 -

Comparative Analysis with Structural Analogues

4,4'-Dibromodiphenic Acid

  • Structure : Two benzoic acids linked directly via a single bond.
  • Key differences :
    • Lacks the fumaroyl bridge, reducing conformational flexibility.
    • Bromine substitution at 4,4' positions instead of 3,5 and 2,4 .

3,5-Dibromo-2-methoxybenzoic Acid

  • Structure : Methoxy group at position 2 instead of the ester bridge.
  • Impact :
    • Reduced steric hindrance compared to the fumarate ester.
    • Enhanced solubility in polar solvents .
Table 3: Structural and Physical Comparisons
Compound Molecular Formula Bridge Type Bromine Positions
Target compound C₁₈H₈Br₄O₈ Fumaroyl ester 3,5; 2,4
4,4'-Dibromodiphenic acid C₁₄H₈Br₂O₄ Single bond 4,4'
3,5-Dibromo-2-methoxybenzoic acid C₈H₆Br₂O₃ Methoxy 3,5

Properties

IUPAC Name

3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZBQWPDNWVYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Br4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzoic Acid Derivatives

Key Reaction : Electrophilic aromatic substitution using bromine (Br₂) in acetic acid or with Lewis acid catalysts (e.g., AlCl₃).

Substrate Conditions Yield Source
4-Hydroxybenzoic acid Br₂ in acetic acid, 20–25°C ~90%
Methyl 4-hydroxybenzoate AlCl₃, m-xylene, 55°C, 5 h 97%

Mechanistic Insight : Bromination occurs ortho and para to hydroxyl groups, guided by electron-donating substituents. Over-bromination is mitigated by controlled stoichiometry.

Esterification and Activation of Carboxylic Acids

Esterification converts carboxylic acids into reactive intermediates for subsequent coupling.

Thionyl Chloride-Mediated Acid Chloride Formation

Procedure :

  • React benzoic acid with excess thionyl chloride (SOCl₂) in dichloromethane at 40°C for 2–3 hours.
  • Distill off excess SOCl₂ and solvent to isolate the acid chloride.
Substrate Conditions Yield Source
4-(2-Piperidinoethoxy)benzoic acid SOCl₂, CH₂Cl₂, 40°C, 2–3 h 55–67%

Application : Acid chlorides react with alcohols or amines to form esters or amides.

Coupling Reagents for Direct Esterification

Reagents : EDCI/HOBt or DCC/DMAP enable direct esterification without isolating acid chlorides.

Substrate Reagents Conditions Yield Source
3-Cyanobenzaldehyde derivative EDCI, DIEA, CH₂Cl₂, 2 h Room temperature 53–78%

Enonyl Group Formation via Condensation

The (2E)-4-oxobut-2-enoyl moiety is synthesized through α,β-unsaturated ketone formation.

Knoevenagel Condensation

Reaction : Malonic acid derivatives react with aldehydes under basic conditions.

Substrate Conditions Yield Source
Dimethyl malonate + aldehyde MgCl₂, THF, 0°C → RT, 8 h ~85%

Stereocontrol : The (2E)-configuration is favored under kinetically controlled conditions.

Horner-Wadsworth-Emmons Reaction

Advantage : High stereoselectivity for trans-alkenes.

Substrate Conditions Yield Source
Phosphonate ester + aldehyde Base (e.g., NaH), THF, RT >90%

Phenoxy Ring Functionalization and Coupling

The 2,4-dibromo-6-carboxyphenoxy group requires sequential bromination and ester coupling.

Bromination of Phenolic Derivatives

Conditions : Br₂ in acetic acid or FeBr₃-catalyzed electrophilic substitution.

Substrate Conditions Yield Source
6-Carboxyphenol Br₂, acetic acid, 20°C ~85%

Regioselectivity : Bromination occurs at positions 2 and 4 due to electron-withdrawing carboxylic acid directing groups.

Copper-Catalyzed Etherification

Procedure :

  • React dihalobenzoic acid with trifluoroethanol in DMF using Cu(EDTA)₂·NH₃ as a catalyst.
  • Adjust pH to precipitate the product.
Substrate Catalyst Conditions Yield Source
5-Bromo-2-chlorobenzoic acid Cu(EDTA)₂·NH₃, DMF 20°C, 4 h, pH 6 90–95%

Multistep Synthesis and Optimization

Sequential Bromination and Ester Coupling

Stepwise Protocol :

  • Brominate benzoic acid → 3,5-dibromo-2-hydroxybenzoic acid.
  • Protect hydroxyl (e.g., benzyl ether) → 3,5-dibromo-2-benzyloxybenzoic acid.
  • Esterify → 3,5-dibromo-2-benzyloxybenzoyl chloride.
  • Condense with enolate → Enoyl ester intermediate.
  • Deprotect benzyl group → Final product.
Step Conditions Yield Source
Benzylation BnCl, K₂CO₃, acetone, 140°C, 2 h 96.3%
Deprotection H₂, Pd/C, EtOH, RT, 0.5–3 h >90%

Catalytic Domino Reactions

Ionic Liquid Catalysis :

  • Preform Intermediate II (benzene-1,2-diamine + 2-hydroxynaphthalene-1,4-dione).
  • Multicomponent reaction with aldehyde under PBPBSDT catalysis to form chromenophenazine-dione analogs.
Substrate Catalyst Conditions Yield Source
Benzene-1,2-diamine + aldehyde PBPBSDT, solvent-free 60°C, 5 min → RT 85–90%

Critical Challenges and Solutions

Challenge Solution Source
Over-bromination Use stoichiometric Br₂, low temperature
Ester hydrolysis during coupling Protect esters with Boc or TMS groups
(E)- vs. (Z)-enoyl isomerism Kinetic control via low-temperature condensation

Summary of Key Methods

Method Steps Advantages Limitations
Thionyl chloride esterification Acid → acid chloride → ester High reactivity, scalable Requires anhydrous conditions
Cu-catalyzed etherification Dihalobenzoic acid + alcohol → phenoxy ester Mild conditions, high selectivity Expensive catalysts
Ionic liquid-catalyzed domino Multicomponent reaction under PBPBSDT Solvent-free, recyclable catalyst Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the bromine atoms or the carboxylic acid groups.

    Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Benzoic Acid Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Potential Applications
3,5-Dibromo-2-{[...]oxy}benzoic acid (Target) 2 aromatic rings, 4 Br, 2 COOH Ester, carboxylic acid ~765.7 Coordination chemistry, materials
Benzoic acid -H Carboxylic acid 122.1 Food preservative, pharmaceuticals
3,5-Dibromosalicylic acid 3-Br, 5-Br, 2-OH Carboxylic acid, hydroxyl 295.9 Antimicrobial agents, dye synthesis
(2Z)-4-Methoxy-4-oxobut-2-enoic acid Methoxy, ketone α,β-unsaturated ester 130.1 Organic synthesis intermediates
Triflusal 3-Trifluoromethyl, acetyloxy Acetyloxy, carboxylic acid 248.2 Antithrombotic drug

Key Observations:

Bromination Patterns : The target compound’s extensive bromination distinguishes it from simpler derivatives like benzoic acid or 3,5-dibromosalicylic acid. Bromine atoms enhance electrophilic substitution resistance and may improve thermal stability .

Ester Linkage: The (2E)-4-oxobut-2-enoyl ester group introduces conjugation and rigidity, contrasting with non-conjugated esters (e.g., Triflusal) or α,β-unsaturated systems in (2Z)-4-methoxy-4-oxobut-2-enoic acid .

Acidity: The presence of two carboxylic acid groups in the target compound increases acidity compared to mono-acid derivatives (e.g., 3,5-dibromosalicylic acid), influencing metal-binding capacity, as seen in lanthanide-benzoate complexes .

Biological Activity

3,5-Dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features multiple bromine substituents and a carboxyphenoxy moiety, which contribute to its biological activities. The molecular formula can be represented as:

C15H10Br4O5C_{15}H_{10}Br_4O_5

Anticancer Properties

Recent studies have indicated that derivatives of dibromo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3,5-dibromo derivatives have shown promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics like quercetin, indicating a strong potential for further development as anticancer agents.

CompoundCell LineIC50 (µM)
3cMCF-76.96 ± 0.66
3cA5496.42 ± 0.79
QuercetinMCF-735.40 ± 1.78
QuercetinA54935.38 ± 1.78

These findings suggest that the structural features of dibromo compounds enhance their interaction with cellular targets involved in cancer progression .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are crucial in glucose metabolism and diabetes management. In vitro assays demonstrated that certain dibromo derivatives significantly inhibited these enzymes, highlighting their potential as therapeutic agents for type 2 diabetes mellitus (T2DM).

EnzymeCompoundInhibition (%)
α-Glucosidase3cHigh
α-Amylase3cModerate

The mechanism of action appears to involve competitive inhibition, with molecular docking studies revealing favorable interactions between the compounds and enzyme active sites .

Study on Antidiabetic Effects

A study focusing on the antidiabetic properties of dibromo compounds found that several derivatives exhibited significant activity against α-glucosidase and α-amylase. The most active compounds were selected for further testing in vivo, where they demonstrated a reduction in blood glucose levels in diabetic model organisms .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various dibromo derivatives on normal versus cancerous cell lines. The results indicated that while the compounds were effective against cancer cells, they exhibited reduced cytotoxicity towards normal cells (Vero cell line), suggesting a selective action that could minimize side effects in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.